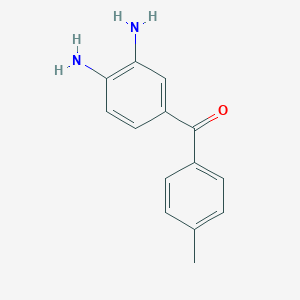
(3,4-Diaminophenyl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Diaminophenyl)(p-tolyl)methanone, commonly known as DAPT, is an organic compound with a wide range of applications in scientific research. DAPT is a small molecule inhibitor of the gamma secretase enzyme, which is involved in the production of the amyloid beta peptide, a key factor in the development of Alzheimer's disease. DAPT has been widely used in research studies for its ability to modulate the activity of gamma secretase, and its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's.
Aplicaciones Científicas De Investigación
Synthesis and Memory Properties
A study by Gao et al. (2023) highlighted the synthesis of two asymmetric diamines, including a derivative of "(3,4-Diaminophenyl)(p-tolyl)methanone," which were used to prepare a series of polyimides exhibiting organic solubility, high thermal stability, and nonvolatile memory behavior. These materials demonstrated potential applications in flash memory devices, showcasing bistable conductivity switching and high ON/OFF electric current ratios (Gao et al., 2023).
Optically Active Materials and Nanocomposites
Sadhasivam and Muthusamy (2016) reported on the synthesis of optically active polyimides (PIs) by reacting a novel diamine, which is an optically active derivative of "(3,4-Diaminophenyl)(p-tolyl)methanone," with aromatic tetracarboxylic dianhydrides. The resulting PIs and their nanocomposites, incorporating amino-functionalized polyhedral oligomeric silsesquioxane, exhibited transparency, high glass transition temperatures, and low dielectric constants, suggesting their applicability in electronic materials (Sadhasivam & Muthusamy, 2016).
Propiedades
IUPAC Name |
(3,4-diaminophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHRRFOSFDPLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diaminophenyl)(p-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


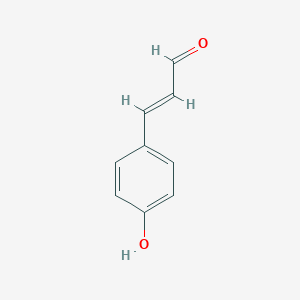
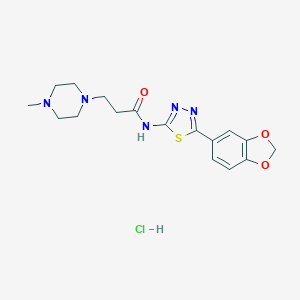
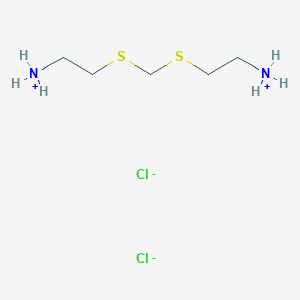
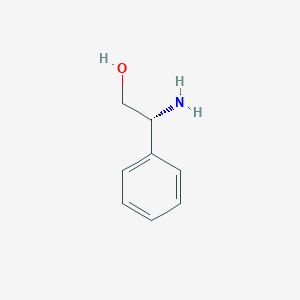
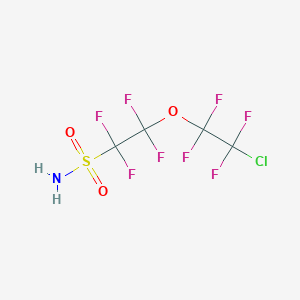
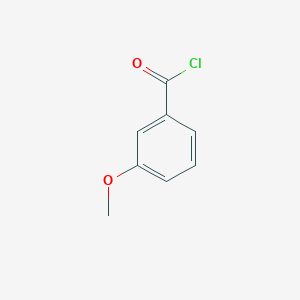
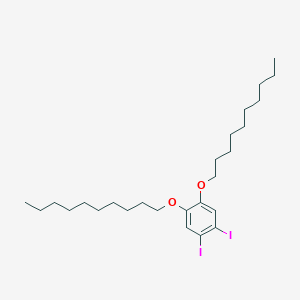
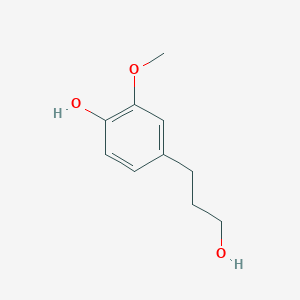
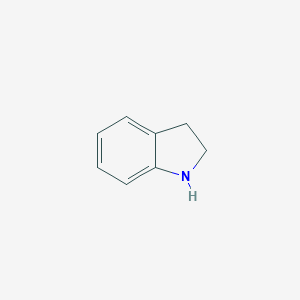
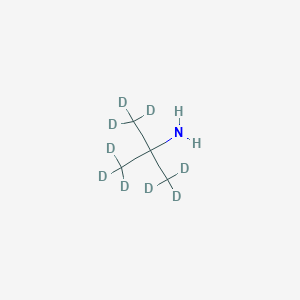
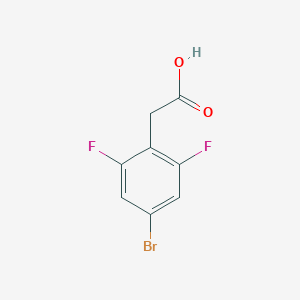
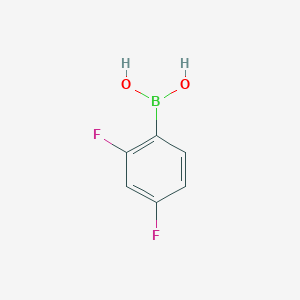
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)